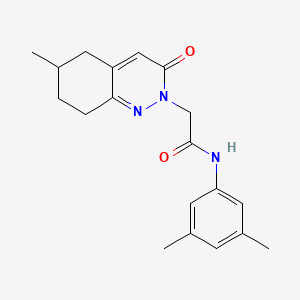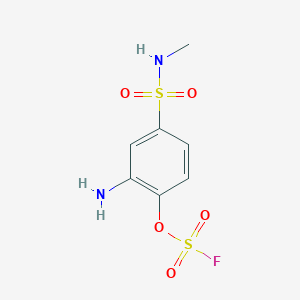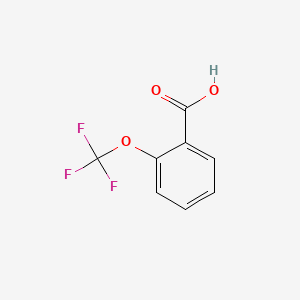![molecular formula C10H9F3O3 B2708679 Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate CAS No. 1821808-84-7](/img/structure/B2708679.png)
Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate” is a chemical compound with the empirical formula C10H9F3O2 . It has a molecular weight of 218.17 . This compound is part of a larger group of compounds that contain a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of “Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate” is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetate group . The exact 3D structure is not provided in the search results.
Physical And Chemical Properties Analysis
“Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate” has a molecular weight of 218.17 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
One study focused on the synthesis and crystal structure characterization of a related compound, showcasing its potential in crystallography and molecular structure analysis. This compound was synthesized and characterized through spectroscopic methods, with its molecular structure investigated by X-ray crystallography, revealing interactions that form a dimer, further connected by weak interactions to constitute a four molecular crystal packing (Mao et al., 2015).
Organic Synthesis
Research on substituted 2-hydroxy-3-acetylfurans, synthesized via alkylation and treatment with trifluoroacetic acid, demonstrates the compound's utility in creating disubstituted 2-methylfurans. This process is a testament to its relevance in organic synthesis and chemical transformations (Stauffer & Neier, 2000).
Anticancer Drug Synthesis
Amino acetate functionalized Schiff base organotin(IV) complexes were synthesized and characterized for their potential as anticancer drugs. This research highlights the compound's application in drug development, specifically in creating organotin(IV) complexes with significant cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).
Electrochemical Fluorination
The electrochemical fluorination of methyl(phenylthio)acetate, using tetrabutylammonium fluoride (TBAF), illustrates the compound's role in fluorination reactions, a crucial aspect of pharmaceutical and agrochemical synthesis. This study highlights the parameters influencing fluorination efficiency, including oxidation potential, time, and temperature (Balandeh et al., 2017).
Fungal Metabolite Production
Phenylacetic acid derivatives and 4-epiradicinol produced by Curvularia lunata in culture underscore the compound's relevance in biosynthesis and natural product chemistry. This research not only expands the understanding of fungal metabolites but also explores their potential applications in antimicrobial and antioxidant activities (Varma et al., 2006).
Orientations Futures
Mécanisme D'action
Target of Action
The trifluoromethyl group, which is a part of the compound, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to interact with carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates .
Propriétés
IUPAC Name |
methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-9(15)8(14)6-3-2-4-7(5-6)10(11,12)13/h2-5,8,14H,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJIVXDTWHRCAF-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC(=CC=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-(benzo[d][1,3]dioxol-5-ylamino)-6-chloroquinoline-2-carboxylate](/img/structure/B2708599.png)
![1,1'-(4-Chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2708600.png)


![(E)-N-(4,7-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2708605.png)

![N-methyl-N-(3-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2708607.png)

![3-Chloro-2-(4-{[(4-toluidinocarbonyl)oxy]imino}piperidino)-5-(trifluoromethyl)pyridine](/img/structure/B2708614.png)


![2-(4-Ethoxyphenyl)benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide](/img/structure/B2708619.png)